molecular formula C12H7Cl3O B1195072 4-Hydroxy-2',4',6'-trichlorobiphenyl CAS No. 14962-28-8

4-Hydroxy-2',4',6'-trichlorobiphenyl

Cat. No. B1195072
CAS RN: 14962-28-8
M. Wt: 273.5 g/mol
InChI Key: LTQJFLVGNGVJCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of chlorobiphenyls, including hydroxylated derivatives, involves direct chlorination or metabolic hydroxylation of chlorobiphenyls. For example, metabolic hydroxylation has been shown to occur in organisms exposed to PCBs with less than four chlorine atoms, suggesting that unsubstituted carbon atoms in ortho positions are required for this metabolic breakdown (Jensen & Sundström, 1974). Furthermore, hydroxylation reactions can lead to the formation of free radicals, as demonstrated in the synthesis of radical derivatives in the tris(2,4,6-trichlorophenyl)methyl radical series (Carilla et al., 1994).

Molecular Structure Analysis

The molecular structure of hydroxylated chlorobiphenyls is characterized by the presence of hydroxyl groups attached to the biphenyl ring, which significantly influences their chemical behavior and interactions. For instance, the crystal structure analysis of compounds similar in nature to hydroxylated chlorobiphenyls provides insight into the molecular arrangements and potential hydrogen bonding patterns (Manolov et al., 2012).

Chemical Reactions and Properties

Hydroxylated chlorobiphenyls participate in various chemical reactions, including oxidation, reduction, and conjugation processes. Their chemical properties are influenced by the presence of both chloro and hydroxy groups, which can lead to the formation of metabolites through pathways such as dechlorination, hydroxylation, and conjugation with other molecules (Furukawa et al., 1979).

Physical Properties Analysis

The physical properties of 4-Hydroxy-2',4',6'-trichlorobiphenyl, like solubility and vapor pressure, are modified due to the hydroxyl group. These changes affect its environmental mobility and bioavailability. Studies on similar hydroxylated compounds highlight the impact of functional groups on physical properties, such as melting points and solubility (Otsuka et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the hydroxyl and chloro substituents. Hydroxylated chlorobiphenyls may exhibit different reactivity patterns compared to their non-hydroxylated counterparts, affecting their environmental persistence and toxicity. The study on tris(2,4,6-trichlorophenyl)methyl radicals showcases the stability and reactivity of such chlorinated compounds with hydroxyl functionalization (Carilla et al., 1994).

Scientific Research Applications

  • Metabolism in Plants and Bacteria :

    • Moza et al. (1976) found that trichlorobiphenyl is metabolized into monohydroxy derivatives in marsh plant Veronica Beccabunga, highlighting its biotransformation in plants (Moza et al., 1976).
    • Furukawa et al. (1979) studied the metabolism of trichlorobiphenyl by Acinetobacter sp., identifying various monohydroxy compounds, suggesting microbial pathways for its degradation (Furukawa et al., 1979).
  • Biological Impact and Toxicology :

    • Kitamura et al. (2005) investigated the thyroid hormone-disrupting activity of hydroxylated PCBs, including 4-Hydroxy-2',4',6'-trichlorobiphenyl, demonstrating its interaction with thyroid hormone receptors and potential estrogenic activity (Kitamura et al., 2005).
    • Tsai et al. (1997) found that this compound can increase uterine contractions in response to oxytocin, suggesting its estrogenic effects and potential impact on pregnancy (Tsai et al., 1997).
  • Environmental Behavior and Degradation :

    • Li and Andren (1994) measured the solubility of chlorinated biphenyls, including 2,4,6-trichlorobiphenyl, in water/alcohol mixtures, providing insights into its environmental behavior and potential for remediation (Li and Andren, 1994).
    • Yang et al. (2006) investigated the electrochemical hydrodechlorination of chlorobiphenyls, including 4-chlorobiphenyl, in aqueous solutions, contributing to understanding methods for its degradation (Yang et al., 2006).
  • Mutagenicity and Metabolic Pathways :

    • Zettner et al. (2007) studied the mutagenicity of 4-Monochlorobiphenyl and its metabolites in mammalian cells, indicating the potential genotoxicity of its metabolites (Zettner et al., 2007).
    • Bakke et al. (1983) isolated various metabolites of trichlorobiphenyl from rat urine, feces, and bile, providing insights into its metabolic pathways in mammals (Bakke et al., 1983).

Mechanism of Action

properties

IUPAC Name

4-(2,4,6-trichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJFLVGNGVJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074539
Record name 4-Hydroxy-2',4',6'-trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14962-28-8
Record name 2′,4′,6′-Trichloro-4-biphenylol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14962-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2',4',6'-trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2',4',6'-trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLORO-4'-BIPHENYLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KW6RT30C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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